molecular formula C23H18FN3O2S2 B11230133 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B11230133
M. Wt: 451.5 g/mol
InChI Key: AORFDEBNDLRHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound that features a combination of fluorophenyl, methylthiazol, pyridazinyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting 4-fluoroacetophenone with thioamide under acidic conditions.

    Pyridazine ring synthesis: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.

    Thioether formation: The pyridazine-thiazole intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone
  • 2-((6-(2-(4-Bromophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Uniqueness

The presence of the fluorophenyl group in 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone imparts unique electronic properties that can influence its reactivity and binding affinity. This makes it distinct from its chlorophenyl or bromophenyl analogs, which may have different chemical and biological properties.

Properties

Molecular Formula

C23H18FN3O2S2

Molecular Weight

451.5 g/mol

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C23H18FN3O2S2/c1-14-22(31-23(25-14)16-3-7-17(24)8-4-16)19-11-12-21(27-26-19)30-13-20(28)15-5-9-18(29-2)10-6-15/h3-12H,13H2,1-2H3

InChI Key

AORFDEBNDLRHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.